![molecular formula C11H12FNO3 B7434515 N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide](/img/structure/B7434515.png)
N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide, also known as 'FMeO-DAA', is a chemical compound that has gained significant attention in scientific research. It belongs to the class of cyclopropane carboxamides and has been found to have potential therapeutic applications.
Wirkmechanismus
FMeO-DAA exerts its therapeutic effects by modulating the activity of various biochemical pathways in the body. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of inflammatory mediators. FMeO-DAA has also been shown to activate the peroxisome proliferator-activated receptor-gamma (PPAR-γ) pathway, which plays a crucial role in regulating glucose and lipid metabolism.
Biochemical and Physiological Effects:
FMeO-DAA has been found to have significant biochemical and physiological effects in various in vitro and in vivo studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). FMeO-DAA has also been found to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS) enzymes, which are responsible for the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
FMeO-DAA has several advantages for lab experiments. It is a stable and well-characterized compound that can be easily synthesized in high yields and purity. FMeO-DAA has also been found to have low toxicity and high bioavailability. However, the limitations of FMeO-DAA include its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the scientific research of FMeO-DAA. Further studies are needed to elucidate the exact mechanism of action of FMeO-DAA and its potential use in the treatment of various diseases. The development of more efficient and cost-effective synthesis methods for FMeO-DAA is also needed. Additionally, the pharmacokinetics and pharmacodynamics of FMeO-DAA need to be studied in more detail to determine its optimal dosage and administration route.
Conclusion:
In conclusion, FMeO-DAA is a promising compound that has potential therapeutic applications in various scientific research studies. Its anti-inflammatory, analgesic, and antitumor properties make it a valuable compound for the treatment of various diseases. The synthesis method for FMeO-DAA has been optimized to obtain high yields and purity. Further studies are needed to determine the exact mechanism of action, pharmacokinetics, and pharmacodynamics of FMeO-DAA.
Synthesemethoden
The synthesis of FMeO-DAA involves the reaction between 4-fluoroaniline and 2-chloro-2-oxo-1,3,2-dioxaphospholane. The resulting product is then reacted with cyclopropanecarboxylic acid to obtain FMeO-DAA. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
FMeO-DAA has been found to have potential therapeutic applications in various scientific research studies. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor properties. FMeO-DAA has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c12-9-3-1-8(2-4-9)7-16-13-10(14)11(15)5-6-11/h1-4,15H,5-7H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTXSXMWAILIYOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NOCC2=CC=C(C=C2)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methoxy]-1-hydroxycyclopropane-1-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.